2-(7-methyl-1H-indol-3-yl)acetic acid
Overview
Description
- 2-(7-methyl-1H-indol-3-yl)acetic acid is a chemical compound with the IUPAC name (7-methyl-1H-indol-3-yl)acetic acid .
- It belongs to the class of indole derivatives , which are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole.
- The compound has been found in many synthetic drug molecules and has potential therapeutic applications.
Synthesis Analysis
- The synthesis of 2-(7-methyl-1H-indol-3-yl)acetic acid involves various methods, including chemical reactions and modifications of existing compounds.
- Further research is needed to explore novel synthetic approaches for this compound.
Molecular Structure Analysis
- The molecular formula of 2-(7-methyl-1H-indol-3-yl)acetic acid is C11H11NO2 .
- It contains an indole nucleus, which is an important heterocyclic system.
- The compound has a specific odor and appears as a pale-yellow to yellow-brown solid.
Chemical Reactions Analysis
- 2-(7-methyl-1H-indol-3-yl)acetic acid can participate in various chemical reactions, including electrophilic substitution due to its aromatic nature.
- Further studies are required to explore its reactivity and potential applications.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 205°C (decomposition).
- Density : 1.3±0.1 g/cm³ .
- Boiling Point : Approximately 418.2°C at 760 mmHg.
Scientific Research Applications
Biologically Active Compounds
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific disorder being treated.
Multicomponent Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Results or Outcomes : The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Alkaloids
- Scientific Field : Biochemistry
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific disorder being treated.
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Indole is a substructural element of many natural products and is widely used as a scaffold in agricultural and medicinal chemistry. For example, indole-3-acetic acid is a key plant growth hormone .
Biological Potential
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Laboratory Chemicals
Safety And Hazards
- Hazard Classification : Skin corrosion/irritation, serious eye damage/irritation, and respiratory irritation.
- Precautions : Avoid skin and eye contact, inhalation, and ingestion. Use protective equipment.
- Disposal : Dispose of properly in an approved waste disposal plant.
Future Directions
- Further research is needed to explore the full therapeutic potential of 2-(7-methyl-1H-indol-3-yl)acetic acid .
- Investigate its interactions with specific receptors and pathways.
- Explore its applications in drug development and other fields.
Remember that this analysis is based on available information, and further studies may provide additional insights. 🌱
properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-2-4-9-8(5-10(13)14)6-12-11(7)9/h2-4,6,12H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBQFYNLWIFQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281369 | |
Record name | 2-(7-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methyl-1H-indol-3-yl)acetic acid | |
CAS RN |
5435-36-9 | |
Record name | 5435-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(7-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-methyl-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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